5,7-Dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one 5,7-Dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one
Brand Name: Vulcanchem
CAS No.: 131573-90-5
VCID: VC0144900
InChI: InChI=1S/C32H38O19/c1-10-19(38)23(42)25(44)31(46-10)49-27-21(40)17(8-33)48-32(29(27)51-30-24(43)20(39)15(37)9-45-30)50-28-22(41)18-14(36)6-13(35)7-16(18)47-26(28)11-2-4-12(34)5-3-11/h2-7,10,15,17,19-21,23-25,27,29-40,42-44H,8-9H2,1H3/t10-,15+,17+,19-,20-,21+,23+,24+,25+,27-,29+,30-,31-,32+/m0/s1
SMILES: CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(CO3)O)O)O)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O
Molecular Formula: C32H38O19
Molecular Weight: 726.6 g/mol

5,7-Dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one

CAS No.: 131573-90-5

Main Products

VCID: VC0144900

Molecular Formula: C32H38O19

Molecular Weight: 726.6 g/mol

5,7-Dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one - 131573-90-5

CAS No. 131573-90-5
Product Name 5,7-Dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one
Molecular Formula C32H38O19
Molecular Weight 726.6 g/mol
IUPAC Name 5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one
Standard InChI InChI=1S/C32H38O19/c1-10-19(38)23(42)25(44)31(46-10)49-27-21(40)17(8-33)48-32(29(27)51-30-24(43)20(39)15(37)9-45-30)50-28-22(41)18-14(36)6-13(35)7-16(18)47-26(28)11-2-4-12(34)5-3-11/h2-7,10,15,17,19-21,23-25,27,29-40,42-44H,8-9H2,1H3/t10-,15+,17+,19-,20-,21+,23+,24+,25+,27-,29+,30-,31-,32+/m0/s1
Standard InChIKey LLPRITPJQPQXIR-BVDHFOMSSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O
SMILES CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(CO3)O)O)O)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(CO3)O)O)O)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O
Synonyms camelliaside B
k-Xyl-Rha-Glu
kampferol 3-O-(2-O-xylopyranosyl-6-O-rhamnopyranosyl)glucopyranoside
PubChem Compound 5748461
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator